molecular formula C10H14N2 B1584378 2-Phenylpiperazine CAS No. 5271-26-1

2-Phenylpiperazine

Cat. No. B1584378
CAS RN: 5271-26-1
M. Wt: 162.23 g/mol
InChI Key: RIMRLBGNCLMSNH-UHFFFAOYSA-N
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Description

2-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . It is the starting material for the synthesis of 2-phenylpiperazine compounds .


Synthesis Analysis

2-Phenylpiperazine has been synthesized into 1,4-dimethyl-2-phenylpiperazine and 1,4-diethyl-2-phenyl Piperazine .


Molecular Structure Analysis

The molecular formula of 2-Phenylpiperazine is C10H14N2. It has an average mass of 162.232 Da and a Monoisotopic mass of 162.115692 Da .


Physical And Chemical Properties Analysis

2-Phenylpiperazine has a density of 1.0±0.1 g/cm3, a boiling point of 289.2±25.0 °C at 760 mmHg, and a flash point of 169.0±14.9 °C . It also has a molar refractivity of 49.6±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 162.7±3.0 cm3 .

Scientific Research Applications

Summary of the Application

2-Phenylpiperazine and its derivatives are used as intestinal permeation enhancers. They improve the absorption of macromolecular therapeutics across the intestinal epithelium into the bloodstream .

Methods of Application or Experimental Procedures

The efficacy and cytotoxicity of 13 phenylpiperazine compounds were assessed in a Caco-2 model of the intestinal epithelium. Efficacy was measured using the paracellular diffusion marker calcein as well as by immunostaining and confocal imaging of Caco-2 monolayers .

Results or Outcomes

Of the 13 derivatives, two enhanced the permeability of the fluorescent marker calcein over 100-fold. It was found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to 2-Phenylpiperazine .

2. Acaricidal Activity

Summary of the Application

2-Phenylpiperazine derivatives have been synthesized and assessed for their acaricidal activity .

Methods of Application or Experimental Procedures

33 new phenylpiperazine derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .

Results or Outcomes

It was found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity. Among them, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine showed the highest level of activity against Tetranychus urticae and provided a high level of activity against Tetranychus kanzawai and Panonychus citri .

Safety And Hazards

2-Phenylpiperazine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRLBGNCLMSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290682
Record name 2-Phenylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpiperazine

CAS RN

5271-26-1
Record name 5271-26-1
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Record name 2-Phenylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpiperazine
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Synthesis routes and methods I

Procedure details

2-Oxo-3-phenyl-piperazine (1.76 g, 10 mmol), in 30 mL of anhydrous THF was added dropwise to a 20 mL (20 mmol) of 1M solution of LiAH4 in THF, and the mixture was stirred at room temperature for 24 h. After workup (water, 20% NaOH addition to destroy excess LiAH4), the mixture was filtered and the filter cake was reextracted with ethyl acetate. The combined organic filtrate and extracts were dried over MgSO4, filtered and evaporated to give an slightly yellow solid that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1). The reduced product was isolated as a colorless solid (960 mg, 6 mmol, 60%). 1H NMR (CDCl3): δ 2.69 (1H, t, J=11.3), 2.85-3.10 (7H, m), 3.76 (1H, br d, J=8.9), 7.21-7.38 (5H, m). mp (free base): 79°-81° C.
Quantity
1.76 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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30 mL
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Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
Quantity
11.64 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
58.2 mL
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solvent
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0 (± 1) mol
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300 mL
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Synthesis routes and methods III

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
[Compound]
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ice
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reactant
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25
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0.66 mol
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Quantity
30 g
Type
reactant
Reaction Step Three
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Quantity
2.6 L
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpiperazine
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2-Phenylpiperazine
Reactant of Route 3
2-Phenylpiperazine
Reactant of Route 4
2-Phenylpiperazine
Reactant of Route 5
2-Phenylpiperazine
Reactant of Route 6
2-Phenylpiperazine

Citations

For This Compound
152
Citations
WR Roderick, HJ Platte, CB Pollard - Journal of Medicinal …, 1966 - ACS Publications
… pletion of the present study, the synthesis of 3-oxo2-phenylpiperazine (4)10 from a reaction differing from … direct substitution of 2phenylpiperazine andsyntheses viaring-substituted a-…
Number of citations: 22 pubs.acs.org
F Iorhuna, AT Nyijime, AM Ayuba - Moroccan Journal of Chemistry, 2023 - revues.imist.ma
Aluminium and zinc are materials useful in different areas. In construction industries they are use as container builing materials and part of machines. Though they are susceptible to …
Number of citations: 3 revues.imist.ma
J Sánchez-Céspedes, P Martínez-Aguado… - Journal of Medicinal …, 2016 - ACS Publications
… As summarized in Table 8, treatment with our 2-phenylpiperazine derivatives was associated with overall reductions in virus yield of 9.9–211.7-fold for HAdV5 and 27.4–265.5-fold for …
Number of citations: 31 pubs.acs.org
KC Fein, NG Lamson, KA Whitehead - Pharmaceutical Research, 2017 - Springer
… Compounds that displayed therapeutic windows included 1-phenylpiperazine and several of the compounds most chemically similar, including 2-phenylpiperazine (B) and 4-…
Number of citations: 23 link.springer.com
S Morita, K Kitano, J Matsubara, T Ohtani, Y Kawano… - Tetrahedron, 1998 - Elsevier
A metabolite of Aripiprazole (1), 7-[4-[4-(2,3-dichloro-4-hydroxyphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (2), was prepared by the coupling reaction of 1-(4-benzyloxy…
Number of citations: 59 www.sciencedirect.com
L Guandalini, MV Martino, LDC Mannelli… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-phenyl- or 3-phenyl piperazines, structurally related to DM235 and DM232, two potent nootropic agents, have been prepared and tested in the mouse passive-avoidance …
Number of citations: 15 www.sciencedirect.com
DJ Blythin, X Chen, JJ Piwinski, NY Shih… - Bioorganic & medicinal …, 2002 - Elsevier
The synthesis and binding affinity for hNK 1 and hNK 2 receptors of a series of diacyl substituted 2-aryl piperazines are described. SAR evaluation led to the racemic derivative 11g as …
Number of citations: 15 www.sciencedirect.com
HJ Platte - 1962 - search.proquest.com
… 2-phenylpiperazine which is an inprovement over the previously known preparation of 2-phenylpiperazine … mono-N-alkylsubstituted derivatives of 2-phenylpiperazine. An additional new …
Number of citations: 0 search.proquest.com
B KENATE - 2018 - etd.hu.edu.et
Piperazine derivatives have applications in diverse therapeutic areas including antitumor, antiulcer, anti-inflammatory, antiviral, and antihelmintics, antibacterial and antifungal properties…
Number of citations: 2 etd.hu.edu.et
CC Price, NJ Leonard, GW Stacy - Journal of the American …, 1947 - ACS Publications
… Preparation of 2-Phenylpiperazine.—One hundred and eight grams of N-(2-hydroxy-2-… (32% yield) of crude 2-phenylpiperazine, a yellow oil of n30d 1.5766 andb. p. 124-146 (10 …
Number of citations: 5 pubs.acs.org

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